molecular formula C20H21N5O3 B2831745 3-{2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2380187-61-9

3-{2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2831745
CAS No.: 2380187-61-9
M. Wt: 379.42
InChI Key: CEMZZEWIWNJXPX-UHFFFAOYSA-N
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Description

3-{2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a pyrrolopyrrole structure, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the construction of the pyrrolopyrrole core, and finally, the attachment of the pyrimidine moiety. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux, catalytic hydrogenation, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-{2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3-{2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-13-6-18(22-12-21-13)23-7-14-9-24(10-15(14)8-23)19(26)11-25-16-4-2-3-5-17(16)28-20(25)27/h2-6,12,14-15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMZZEWIWNJXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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